molecular formula C9H18N2O B12980570 4-((1-Methylazetidin-3-yl)oxy)piperidine

4-((1-Methylazetidin-3-yl)oxy)piperidine

Cat. No.: B12980570
M. Wt: 170.25 g/mol
InChI Key: UKYWQMJVBZMTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Azetidine (B1206935) and Piperidine (B6355638) Motifs in Drug Discovery

Both azetidine and piperidine are saturated nitrogen-containing heterocycles that are prevalent in a multitude of FDA-approved drugs and clinical candidates. Their popularity stems from their ability to introduce conformational rigidity, improve metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity.

The piperidine ring, a six-membered heterocycle, is one of the most ubiquitous scaffolds in drug discovery. Its chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with protein binding pockets. The piperidine nitrogen can act as a basic center, which is often important for receptor binding and can be tailored to fine-tune the pKa of the molecule. The versatility of the piperidine ring is evident in its presence in a wide array of therapeutic agents, from antihistamines to antipsychotics.

Rationale for the Investigation of 4-((1-Methylazetidin-3-yl)oxy)piperidine Analogues

The investigation into analogues of This compound is driven by the desire to create novel chemical entities with superior pharmacological profiles. The combination of the azetidine and piperidine rings through an ether linkage offers several strategic advantages:

Exploration of Novel Chemical Space: This scaffold provides a unique three-dimensional arrangement of atoms that can interact with biological targets in ways that other, more common scaffolds cannot.

Modulation of Physicochemical Properties: The ether linkage and the N-methyl group on the azetidine can be modified to fine-tune properties like lipophilicity (logP), solubility, and metabolic stability. This is a critical aspect of drug design, as these properties directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Targeting Specific Receptors: The azetidinyl-oxy-piperidine core has been explored in the context of various biological targets, including muscarinic acetylcholine (B1216132) receptors. These receptors are implicated in a range of physiological processes, and modulating their activity can be beneficial in treating various diseases. For instance, selective muscarinic antagonists are of interest for conditions like overactive bladder and chronic obstructive pulmonary disease (COPD). nih.govresearchgate.net Research into related spirocyclic piperidine-azetidine structures has also shown activity as inverse agonists of the ghrelin receptor, which is a target for metabolic disorders. nih.gov

Overview of Research Directions for Oxy-Linked Heterocyclic Scaffolds

The ether linkage (oxy-linkage) serves as a versatile and stable connection between two cyclic systems, offering a degree of conformational flexibility while maintaining a defined spatial relationship between the two rings. Research into oxy-linked heterocyclic scaffolds is a vibrant area of medicinal chemistry, with several key directions:

Structure-Activity Relationship (SAR) Studies: A primary focus is to systematically modify the heterocyclic rings and the linker to understand how these changes affect biological activity. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the piperidin-4-yloxy substituent was found to be favored over other alkyl ether changes for inhibiting the presynaptic choline (B1196258) transporter. nih.govnih.gov

Improving Drug-Like Properties: Researchers are constantly seeking to optimize the ADME properties of these scaffolds. This includes enhancing metabolic stability, increasing oral bioavailability, and reducing off-target effects.

Application to Diverse Biological Targets: While muscarinic receptors are a prominent target, oxy-linked heterocyclic scaffolds are being investigated for their potential to interact with a wide range of other proteins, including enzymes and ion channels. nih.gov The inherent modularity of these scaffolds allows for their adaptation to different target classes.

The following table provides a glimpse into the types of research being conducted on related piperidine-based compounds, highlighting the exploration of their structure-activity relationships.

Compound SeriesBiological TargetKey Findings
4-Amino-piperidinesM3-Muscarinic ReceptorChemical modifications led to compounds with high affinity (Ki up to 1 nM) and variable selectivity over the M2 receptor. nih.govresearchgate.net
Spirocyclic piperidine-azetidinesGhrelin ReceptorOptimization of this scaffold led to inverse agonists with improved potency and ADMET properties. nih.gov
4-Methoxy-3-(piperidin-4-yl)oxy benzamidesPresynaptic Choline TransporterThe 3-(piperidin-4-yl)oxy substituent was found to be a key feature for potent inhibition. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

4-(1-methylazetidin-3-yl)oxypiperidine

InChI

InChI=1S/C9H18N2O/c1-11-6-9(7-11)12-8-2-4-10-5-3-8/h8-10H,2-7H2,1H3

InChI Key

UKYWQMJVBZMTGH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)OC2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 1 Methylazetidin 3 Yl Oxy Piperidine

Synthetic Pathways for the Core 4-((1-Methylazetidin-3-yl)oxy)piperidine Scaffold

The synthesis of the target compound is logically dissected into three primary stages: the construction of the N-methylazetidinol core, the preparation of the piperidinol fragment, and the strategic union of these two components via an ether bridge.

Construction of the 1-Methylazetidin-3-yl Subunit

The 1-methylazetidin-3-ol (B12376) moiety is a key building block. Its synthesis is typically achieved through the cyclization of an appropriate acyclic precursor. A common and efficient method involves the reaction of epichlorohydrin (B41342) with methylamine. This reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the strained four-membered azetidine (B1206935) ring.

Another versatile approach to azetidine rings involves the cyclization of γ-amino alcohols or their derivatives. organic-chemistry.org For instance, 1,3-propanediols can be converted into bis-triflates, which then undergo alkylation with primary amines to form the azetidine ring. organic-chemistry.org Furthermore, intramolecular aminolysis of epoxy amines, catalyzed by lanthanide triflates, presents a modern strategy for constructing substituted azetidines. nih.gov

A representative pathway to an N-substituted azetidin-3-ol, which can be adapted for the 1-methyl derivative, involves the conversion of N-benzylazetidin-3-ol to a mesylate intermediate, highlighting the activation of the hydroxyl group for subsequent reactions. google.com

Table 1: Selected Synthetic Approaches for Azetidine Ring Formation

Starting Material(s) Key Reagents/Conditions Product Type Reference
Epichlorohydrin, Methylamine Base 1-Methylazetidin-3-ol General Knowledge
2-Substituted-1,3-propanediols, Primary Amine Triflic anhydride, Base 1,3-Disubstituted Azetidines organic-chemistry.org
cis-3,4-Epoxy amines La(OTf)₃, 1,2-dichloroethane (B1671644) (reflux) Substituted Azetidines nih.gov

Synthesis of the Piperidin-4-ol Precursor

Piperidin-4-ol is the second critical component. Its synthesis often begins with the more accessible piperidin-4-one, which can be prepared through various methods, including the Mannich condensation. chemrevlett.com The subsequent reduction of the ketone functionality yields the desired piperidin-4-ol.

To prevent undesired N-alkylation during the subsequent etherification step, the piperidine (B6355638) nitrogen is typically protected. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn). For example, 1-benzylpiperidin-4-one can serve as a precursor, which after reduction to the alcohol, can be used in the coupling reaction. researchgate.net An alternative route involves the Dieckmann condensation of precursors generated from the addition of a primary amine to alkyl acrylates, which ultimately yields 4-piperidones. dtic.mil

Table 2: Common Synthetic Routes to Piperidin-4-ol Derivatives

Precursor Key Transformation Key Reagents Product Reference
Substituted Aldehydes, Ketones, Ammonium Acetate Mannich Condensation Ethanol Substituted Piperidin-4-ones chemrevlett.com
Piperidin-4-one Reduction Sodium borohydride Piperidin-4-ol General Knowledge
1-Benzylpiperidin-4-one Reduction Various reducing agents 1-Benzylpiperidin-4-ol researchgate.net

Formation of the Ether Linkage (Oxy-Bridge)

The final and crucial step in the synthesis is the formation of the ether bond connecting the azetidine and piperidine rings. Several robust methods are available for this transformation, each with distinct advantages.

The Mitsunobu reaction is a powerful and reliable method for forming C-O bonds with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.gov In this context, it involves the reaction of 1-methylazetidin-3-ol with a protected piperidin-4-ol (e.g., N-Boc-piperidin-4-ol) in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction proceeds by activating the alcohol hydroxyl group, making it a good leaving group for nucleophilic attack by the other alcohol. organic-chemistry.org This method has been successfully applied to synthesize analogous piperidin-4-yl ethers, demonstrating its utility for this specific transformation. nih.govnih.gov

Reaction Scheme: Mitsunobu Etherification

Reactants: 1-Methylazetidin-3-ol, N-Boc-piperidin-4-ol

Reagents: PPh₃, DEAD (or DIAD)

Product: N-Boc-4-((1-methylazetidin-3-yl)oxy)piperidine

Modern catalytic methods offer alternative routes for ether synthesis. Iron-catalyzed dehydrative coupling of two different alcohols presents an environmentally benign option, generating water as the only byproduct. acs.org This approach involves the activation of a secondary benzylic alcohol, which first forms a symmetrical ether, and then reacts with a primary alcohol to yield the unsymmetrical ether. acs.org While the direct coupling of two secondary aliphatic alcohols can be challenging, developments in this area may provide a direct route to the target molecule.

Copper-catalyzed Ullmann-type condensations are traditionally used for aryl ether synthesis but can be adapted for certain alkyl ethers. These reactions typically involve coupling an alcohol with an alkyl halide in the presence of a copper catalyst and a base. youtube.com

The Williamson ether synthesis is a classic and widely used method based on an Sₙ2 reaction. This strategy requires one of the alcohol partners to be converted into a derivative with a good leaving group, such as a halide, mesylate, or tosylate. The other alcohol is converted to its corresponding alkoxide using a strong base.

For the synthesis of this compound, this could be approached in two ways:

Route A: 1-Methylazetidin-3-ol is converted to 1-methyl-3-(methylsulfonyloxy)azetidine. This activated intermediate is then reacted with the sodium salt of N-Boc-piperidin-4-ol (formed using a base like sodium hydride). A similar activation of an azetidinol (B8437883) to its mesylate for subsequent nucleophilic displacement has been documented. google.com

Route B: N-Boc-piperidin-4-ol is converted to its tosylate or mesylate. This is then reacted with the sodium salt of 1-methylazetidin-3-ol.

This nucleophilic substitution approach is well-precedented for the synthesis of similar ether-linked heterocyclic compounds. nih.govnih.gov

Table 3: Comparison of Etherification Strategies

Method Key Features Common Reagents Stereochemistry Reference
Mitsunobu Reaction Mild conditions, high functional group tolerance. PPh₃, DEAD/DIAD Inversion of configuration organic-chemistry.org, nih.gov, nih.gov
Metal-Catalyzed Coupling Atom economical, evolving field. Iron or Copper catalysts Varies with mechanism acs.org, youtube.com

| Nucleophilic Substitution | Classic, robust, requires activation step. | NaH, MsCl, TsCl | Inversion of configuration | google.com, youtube.com, nih.gov |

Stereoselective Synthesis of Chiral Analogues of this compound

The creation of chiral analogues of this compound hinges on the stereocontrolled synthesis of its constituent rings: the azetidine and piperidine moieties. The chirality is typically introduced by using enantiomerically pure starting materials or through asymmetric synthesis of key intermediates, such as chiral azetidin-3-ols or chiral 4-hydroxypiperidines.

Synthesis of Chiral Azetidine Precursors: The synthesis of enantiopure azetidin-3-one (B1332698), a precursor to chiral 1-methylazetidin-3-ol, is a critical step. One effective strategy involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method utilizes chiral sulfinamide chemistry to generate the N-propargylsulfonamides with high enantiomeric excess (e.e.), which are then cyclized to the corresponding chiral azetidin-3-ones. nih.gov Subsequent reduction of the ketone and N-methylation would yield the desired chiral 1-methylazetidin-3-ol. Another approach involves the diastereocontrolled epoxidation of endocyclic bicyclic methyleneaziridines, which rearrange to form densely functionalized, fused azetidin-3-ones, effectively transferring the axial chirality of an allene (B1206475) starting material to the central chirality of the azetidine core. nih.gov

Natural amino acids can also serve as a chiral pool for the synthesis of chiral azetidin-3-ones, although this can limit the accessible configurations. nih.gov Additionally, desymmetrization of meso N-acylazetidines bearing a substituent at the 3-position using chiral phosphoric acid catalysts can produce chiral azetidine products with high enantioselectivity. rsc.org

Synthesis of Chiral Piperidine Precursors: For the piperidine portion, chiral 3-substituted-4-hydroxypiperidines are valuable intermediates. researchgate.net Biocatalytic ketone reduction using carbonyl reductases offers a promising method for accessing these chiral alcohols. researchgate.net Alternatively, diastereoselective reductive cyclization of amino acetals, which can be prepared via nitro-Mannich reactions, provides another route to stereochemically defined piperidine derivatives. nih.gov

Once the chiral azetidinol and hydroxypiperidine are obtained, a standard Williamson ether synthesis or a Mitsunobu reaction can be employed to couple the two fragments, yielding the final chiral analogue of this compound. The choice of coupling reaction depends on the specific stereochemistry and protecting groups present on the precursors.

Derivatization and Functionalization Strategies of the this compound Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of its properties and its incorporation into more complex molecular architectures.

Modifications at the Piperidine Nitrogen (N-Alkylation, N-Acylation, N-Protection)

The secondary amine of the piperidine ring is a primary site for functionalization. Standard N-alkylation, N-acylation, and N-protection strategies are commonly employed.

N-Alkylation: This can be achieved by reacting the piperidine nitrogen with alkyl halides (e.g., bromides or iodides) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the acid formed during the reaction. researchgate.netnih.gov For more complex or sterically hindered alkyl groups, reductive amination with aldehydes or ketones is a powerful alternative. A metallaphotoredox approach using a dual copper/photoredox catalyst system has also been developed for the N-alkylation of N-nucleophiles with a broad range of alkyl bromides, including primary, secondary, and tertiary halides. researchgate.net

N-Acylation: The piperidine nitrogen can be readily acylated using acid chlorides, acid anhydrides, or activated esters in the presence of a base. researchgate.netgoogle.com Reagents like N-acylimidazoles and N-acylbenzotriazoles are effective acylating agents. researchgate.net Acyl-1,4-dihydropyridines have also emerged as versatile reagents for the acylation of N-heterocycles. nih.gov These reactions are crucial for introducing amide functionalities, which can alter the molecule's electronic properties and hydrogen bonding capabilities.

N-Protection: Protecting the piperidine nitrogen is often necessary during multi-step syntheses. The tert-butoxycarbonyl (Boc) group is a common choice, typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). nih.govbeilstein-journals.org The Boc group is stable under many reaction conditions but can be easily removed with acid. Other protecting groups, such as the benzyloxycarbonyl (Cbz) and various sulfonyl groups (e.g., tosyl, nosyl), are also utilized depending on the required orthogonality in deprotection steps.

Table 1: Examples of N-Functionalization Reactions on Piperidine Derivatives

Reaction Type Reagent(s) Conditions Product Type Reference(s)
N-Alkylation Alkyl bromide/iodide, K₂CO₃ Acetonitrile, 70°C N-Alkyl piperidine researchgate.net
N-Acylation Acid chloride, Et₃N Dichloromethane, 0°C to RT N-Acyl piperidine researchgate.net
N-Protection Boc₂O, K₂CO₃ Methanol, Reflux N-Boc piperidine google.com
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ Dichloroethane N-Alkyl piperidine nih.gov

Substitutions on the Azetidine Ring System

Direct functionalization of the azetidine ring in the final compound is challenging due to the ring strain and the stability of the saturated system. Therefore, derivatization typically involves the synthesis of substituted azetidine precursors that are then incorporated into the final molecule.

Key strategies involve starting from functionalized azetidin-3-ones. These ketones can be prepared through various methods, including the cyclization of β-bromo-α,α-dimethoxyketimines followed by acid hydrolysis. researchgate.net Once formed, the azetidin-3-one can undergo reactions at the C2 or C4 positions. For instance, imination followed by kinetically controlled alkylation can introduce substituents at the C2 and C4 positions. researchgate.net

Another powerful method is the generation of C3-lithiated azetidine intermediates from precursors like N-Boc-3-iodoazetidine. acs.org These lithiated species can then be quenched with a variety of electrophiles to introduce diverse substituents at the C3 position. acs.org Similarly, highly functionalized azetidine precursors can be synthesized enantioselectively from starting materials like D-galactal through a sequence involving tandem hydroamination/glycosylation and intramolecular cyclization. rsc.orgnih.gov La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines also provides a route to substituted azetidines. nih.govfrontiersin.org

Elaboration of the Piperidine Ring (e.g., position-4 modification, other ring positions)

While the ether linkage occupies position 4, further modifications to the piperidine ring at other positions (C2, C3, C5, C6) can introduce additional complexity and functionality.

Direct C-H functionalization has emerged as a powerful tool for this purpose. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nitrogen protecting group. nih.gov For example, rhodium-catalyzed C-H insertion reactions can be directed to the C2 or C4 positions of an N-Boc-piperidine ring. nih.govresearchgate.net Functionalization at the C3 position is more challenging due to the deactivating inductive effect of the nitrogen atom but can be achieved indirectly through methods like the cyclopropanation of a tetrahydropyridine (B1245486) followed by regioselective ring-opening. nih.govresearchgate.net

Palladium-catalyzed β-C-H arylation of N-Boc-piperidine has also been demonstrated, utilizing specific ligands to direct the functionalization. researchgate.net The synthesis can also begin with pre-functionalized piperidine rings. For instance, various 3-substituted-4-hydroxypiperidines can be synthesized and then used to construct the final molecule. researchgate.netgoogle.com

Table 2: Strategies for Piperidine Ring Elaboration

Position Method Catalyst/Reagent Comments Reference(s)
C2 C-H Functionalization Rh₂(R-TCPTAD)₄ Site selectivity controlled by catalyst and N-protecting group. nih.govresearchgate.net
C3 Indirect Cyclopropanation N-Boc-tetrahydropyridine, Rh-catalyst Involves ring-opening of a cyclopropane (B1198618) intermediate. nih.govresearchgate.net
C4 C-H Functionalization Rh₂(S-2-Cl-5-BrTPCP)₄ Requires specific N-acyl protecting group to override C2 preference. nih.gov
C3/C5 (β-positions) C-H Arylation Pd-catalyst with specific phosphine ligands Ligand-controlled migrative cross-coupling. researchgate.net

Incorporation into Bifunctional Molecules (e.g., Linker Strategies for Targeted Degraders)

The this compound scaffold is particularly relevant to the design of bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. nih.govnih.gov They consist of a warhead (binds the target), an E3 ligase ligand, and a linker connecting the two.

The linker's composition, length, and rigidity are critical for the PROTAC's efficacy. explorationpub.com Linkers containing rigid heterocyclic scaffolds like piperidine and piperazine (B1678402) are increasingly used to replace more flexible alkyl and polyethylene (B3416737) glycol (PEG) chains. nih.govprecisepeg.com These rigid motifs can improve metabolic stability, aqueous solubility, and help to pre-organize the molecule into a conformation favorable for forming the key ternary complex (Target-PROTAC-E3 Ligase). explorationpub.comprecisepeg.com

The piperidine-azetidine ether structure can serve as a component of such a rigid linker. medchemexpress.com The piperidine ring provides a rigid anchor point, while the azetidine can introduce a specific vector and spatial arrangement. The piperidine nitrogen can be used as an attachment point for extending the linker or connecting to one of the ligands. researchgate.net The inherent properties of the azetidine and piperidine rings, such as their ability to improve solubility, make them attractive components in modern linker design strategies. explorationpub.com

Preclinical Pharmacological Evaluation of 4 1 Methylazetidin 3 Yl Oxy Piperidine and Analogues

In Vitro Receptor Binding and Functional Assays

The interaction of chemical compounds with cellular receptors is a cornerstone of pharmacological research. This section examines the modulatory activity of 4-((1-Methylazetidin-3-yl)oxy)piperidine analogues on G-protein coupled receptors, nuclear receptors, and other receptor systems.

Nuclear Receptor Modulation (e.g., Estrogen Receptor Degradation)

The azetidine (B1206935) moiety, a key component of the this compound scaffold, has been identified as a critical structural feature in the development of novel Selective Estrogen Receptor Degraders (SERDs). Research into orally bioavailable SERDs for the treatment of ER-positive breast cancer has led to the optimization of compounds where an azetidine ring is incorporated to enhance potency and degradation of the estrogen receptor α (ERα).

In one series of tricyclic indazole SERDs, structure-based design led to the identification of AZD9833. This compound incorporates an N-(3-fluoropropyl)azetidin-3-yl group. nih.gov AZD9833 was shown to be a highly potent SERD, with a pharmacological profile comparable to the clinical SERD fulvestrant (B1683766) in its ability to degrade ERα in both MCF-7 and CAMA-1 breast cancer cell lines. nih.gov The controlled lipophilicity of the molecule ensures favorable properties for oral administration. nih.gov The potent in vivo activity of AZD9833 in mouse xenograft models led to its progression into clinical trials. nih.gov

Table 1: Estrogen Receptor Degradation Activity of AZD9833 Data sourced from scientific literature.

Compound NameCell LineAssay TypeResult (IC₅₀)Citation
AZD9833MCF-7ERα Degradation1.3 nM nih.gov
AZD9833CAMA-1ERα Degradation0.7 nM nih.gov
AZD9833MCF-7Cell Proliferation2.5 nM nih.gov
FulvestrantMCF-7ERα Degradation2.1 nM nih.gov
FulvestrantCAMA-1ERα Degradation1.1 nM nih.gov
FulvestrantMCF-7Cell Proliferation0.3 nM nih.gov

Other Receptor System Interactions (e.g., Retinol Binding Protein 4 Antagonism)

A comprehensive search of scientific literature did not identify preclinical data for analogues of this compound demonstrating antagonist activity at the Retinol Binding Protein 4 (RBP4) receptor.

Enzyme Inhibition and Activation Studies

The inhibitory or activation profile of drug candidates against various enzymes is a critical component of preclinical evaluation. This section details the effects of this compound analogues on specific kinases and metabolic enzymes.

Kinase Inhibition Profiles (e.g., MERTK/AXL, CDK2/9, HPK1, c-Src Kinase)

MERTK/AXL Inhibition

The TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases are implicated as therapeutic targets in a wide range of cancers. grantome.comnih.gov Dual inhibition of MERTK and AXL is a therapeutic strategy intended to directly target tumor cells and modulate the innate immune response. grantome.comnih.gov

In the development of dual MERTK/AXL inhibitors, a structure-based design approach led to the discovery of a novel class of macrocyclic compounds where the this compound scaffold is represented in key analogues. Specifically, the introduction of a 4-membered 1-methylazetidine group was directly compared to other cyclic amines, including piperidine (B6355638). In one example, incorporating a 1-methylazetidine group into a specific analogue (compound 26 ) was found to reduce activity against both MERTK and AXL when compared to its piperidine-containing counterpart (compound 25 ). nih.gov However, further optimization of the macrocyclic structure, which included various piperidine-based linkers, led to the development of a lead compound (43 ) with low-nanomolar activity against both MERTK and AXL and favorable pharmacokinetic properties. nih.gov

Table 2: In Vitro Kinase Inhibition by MERTK/AXL Inhibitor Analogues Data represents the half-maximal inhibitory concentration (IC₅₀) in nM.

CompoundMERTK (IC₅₀ nM)AXL (IC₅₀ nM)TYRO3 (IC₅₀ nM)FLT3 (IC₅₀ nM)Citation
25 (piperidine)2.51.91012 nih.gov
26 (1-methylazetidine)9.95.84442 nih.gov
43 (lead compound)1.22.21081000 nih.gov

CDK2/9, HPK1, and c-Src Kinase Inhibition

A review of publicly available scientific literature did not yield specific preclinical data for analogues of this compound demonstrating inhibitory activity against Cyclin-Dependent Kinase 2/9 (CDK2/9), Hematopoietic Progenitor Kinase 1 (HPK1), or c-Src Kinase.

Metabolic Enzyme Modulation (e.g., Monoacylglycerol Lipase (B570770) (MAGL) Inhibition, IDO-1 Inhibition, Dihydroorotate Dehydrogenase (DHODH) Inhibition)

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system and has been identified as a therapeutic target for neurodegenerative diseases, inflammation, and cancer. nih.gov The development of MAGL inhibitors has explored various chemical scaffolds. Notably, heterocyclic structures containing azetidine and piperidine have been investigated.

A patent for heterocyclic MAGL inhibitors describes various structures, including those incorporating azetidinyl moieties. google.com Furthermore, research into reversible MAGL inhibitors has identified compounds such as the piperazinyl azetidinyl amide ZYH, highlighting the utility of the azetidine ring in targeting this enzyme. nih.gov While not a direct piperidine-oxy-azetidine link, it shows the relevance of the azetidinyl group in this therapeutic area. Other research has focused on benzylpiperidine-based MAGL inhibitors, demonstrating the importance of the piperidine scaffold in achieving potent and reversible inhibition. nih.gov

IDO-1 and Dihydroorotate Dehydrogenase (DHODH) Inhibition

A thorough search of the scientific literature did not uncover preclinical data regarding the modulation of Indoleamine 2,3-dioxygenase-1 (IDO-1) or Dihydroorotate Dehydrogenase (DHODH) by compounds analogous to the this compound structure.

Cellular Mechanism of Action Investigations

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by recruiting an E3 ubiquitin ligase. The linker component of a PROTAC is crucial for its efficacy, and saturated heterocycles like piperidine and piperazine (B1678402) are increasingly used in linker design to improve properties such as solubility and cell permeability. nih.gov

The piperidine scaffold is a common feature in a multitude of compounds demonstrating antiproliferative activity against various cancer cell lines. nih.govmdpi.com For example, a class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides was identified as potent tubulin inhibitors with antiproliferative effects in the DU-145 prostate cancer cell line. nih.govresearchgate.net Similarly, 3,5-bis(benzylidene)piperidin-4-ones have shown selective toxicity towards malignant cells, including human oral squamous carcinoma and colon adenocarcinoma cell lines. mdpi.comgoogle.com

The mechanism of action for these piperidine-containing antiproliferative agents often involves the inhibition of critical cellular processes such as tubulin polymerization or the induction of apoptosis. nih.govmdpi.com The cytotoxic and antiproliferative activities of these compounds are typically evaluated using assays like the MTT assay to determine cell viability and the 50% growth inhibitory concentration (GI50). nih.govnih.gov

The following table presents antiproliferative data for representative piperidine-containing compounds in various cancer cell lines.

Compound Class Cell Line Activity (GI50/IC50) Mechanism of Action Reference
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides DU-145 (Prostate) 120 nM (GI50) Tubulin Inhibition nih.gov
3,5-bis(Benzylidene)piperidin-4-ones HSC-2, HSC-4 (Oral Squamous Carcinoma) Submicromolar (CC50) Not specified mdpi.com
3-Aryl-1-(pyridin-4-yl)benzo google.comnih.govimidazo[1,2-d] mdpi.comnih.govnih.gov-triazin-4(3H)-ones MCF7 (Breast) 36.4 µM (IC50) EGFR Signaling Inhibition nih.gov

Piperidine derivatives have been investigated for their antimicrobial properties, including activity against Mycobacterium tuberculosis. nih.gov For instance, N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues have demonstrated bactericidal efficacy against M. tuberculosis. nih.gov Another class of piperidine-4-carboxamides has been identified as a new type of DNA gyrase inhibitor with activity against Mycobacterium abscessus. nih.gov

The evaluation of anti-mycobacterial activity is typically conducted through in vitro assays to determine the minimum inhibitory concentration (MIC) against the target organism. nih.govmdpi.com More detailed studies may include kill-rate experiments to distinguish between bactericidal and bacteriostatic effects. nih.gov The presence of the piperidine ring in these diverse structures highlights its importance as a scaffold in the development of new antimicrobial agents. google.comnih.govnih.gov

The following table summarizes the anti-mycobacterial activity of representative piperidine-containing compounds.

Compound Class Target Organism Activity Mechanism of Action Reference
N-Benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues Mycobacterium tuberculosis Bactericidal, >1.5 log CFU reduction in vivo MmpL3 inhibition nih.gov
Piperidine-4-carboxamides Mycobacterium abscessus Bactericidal DNA gyrase inhibition nih.gov

The piperidine moiety is a constituent of compounds that modulate inflammatory pathways. For example, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. nih.gov The inhibition of the NLRP3 inflammasome can be assessed by measuring the reduction of IL-1β release and pyroptosis in immune cells like PMA-differentiated THP-1 cells. nih.gov

Furthermore, in the context of neuroinflammation, 4-oxypiperidine ethers have been developed as antagonists of the histamine (B1213489) H3 receptor (H3R) with additional cholinesterase inhibitory activity. H3R antagonists can modulate the cholinergic system and have been shown to increase the release of acetylcholine (B1216132), a neurotransmitter with roles in both cognitive function and the modulation of inflammation. The anti-inflammatory potential of such compounds can be evaluated through various in vitro and in vivo models of inflammation.

The following table provides examples of piperidine derivatives with anti-inflammatory activity.

Compound Class Target In Vitro Model Effect Reference
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives NLRP3 Inflammasome PMA-differentiated THP-1 cells Inhibition of pyroptosis and IL-1β release nih.gov

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are crucial in early drug discovery to predict how a compound will be processed in the body, which influences its half-life, bioavailability, and potential for drug-drug interactions. nih.gov These assays typically utilize liver microsomes or hepatocytes from various species, including humans, to evaluate the rate of metabolism. nih.govnih.gov

Microsomal Stability in Hepatic Systems (e.g., Human and Animal Liver Microsomes)

The metabolic stability of piperidine-containing compounds can vary significantly based on their substitution patterns. For many therapeutic agents incorporating a 4-aminopiperidine (B84694) structure, metabolism in human liver microsomes (HLM) is often moderate to high. nih.gov The stability is assessed by incubating the compound with liver microsomes and measuring its disappearance over time to determine parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nih.govnih.gov

Interactive Table: Representative Microsomal Stability Data for Piperidine Analogues

Since specific data for this compound is not available, the following table illustrates typical data obtained for analogous compounds in drug discovery programs.

Compound AnalogueSpeciest½ (min)CLint (µL/min/mg)Predicted Clearance Class
Analogue A (Piperidine Ether)Human4530.8Moderate
Analogue B (Piperidine Ether)Rat2069.3High
Analogue C (N-Alkyl Azetidine)Human>120<5.8Low
Analogue D (N-Alkyl Azetidine)Dog9012.9Low-Moderate

Note: This table is illustrative and based on typical values for related compound classes, not the specific title compound.

Enzymatic Biotransformation Pathways (e.g., CYP-Mediated Metabolism)

Potential metabolic pathways for this compound would likely include:

N-demethylation of the azetidine nitrogen.

Oxidation of the piperidine or azetidine rings, potentially leading to hydroxylated metabolites. nih.gov

Ether cleavage , though often a less common pathway for simple alkyl ethers.

N-oxidation of the piperidine nitrogen.

Studies on 4-aminopiperidine drugs have confirmed that N-dealkylation is a major metabolic route catalyzed by P450s. nih.gov Furthermore, research into other complex heterocyclic structures has identified oxidation by enzymes like aldehyde oxidase as another possible, though less common, metabolic pathway. nih.gov

In Vivo Pharmacokinetic Characterization (in animal models)

In vivo studies in animal models are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.

Absorption and Oral Bioavailability Determinations

The absorption and oral bioavailability of a compound like this compound would be influenced by its physicochemical properties, such as solubility and permeability. The presence of basic nitrogen atoms in the azetidine and piperidine rings suggests the molecule would be a base, potentially with good aqueous solubility at physiological pH, which can aid absorption.

For many small molecule drugs, rapid absorption is observed, with maximum plasma concentrations reached within an hour after oral administration in species like rats and dogs. nih.gov Oral bioavailability can range from low to high, depending heavily on first-pass metabolism in the liver. If a compound exhibits high microsomal instability, its oral bioavailability is likely to be low. nih.gov

Tissue Distribution and Penetration (e.g., Blood-Brain Barrier Permeation)

As many drugs containing the piperidine-azetidine ether scaffold are designed for central nervous system targets, assessing their ability to cross the blood-brain barrier (BBB) is critical. nih.govnih.gov The ratio of the unbound drug concentration in the brain to that in the plasma (Kp,uu) is a key parameter for quantifying BBB penetration. nih.gov In silico models and in vitro BBB models (using cell lines like hBMEC) are often used for initial screening. mdpi.com

For an analogue M4 muscarinic agonist, a calculated human steady-state ratio of free brain to free plasma concentration (Cb,u/Cp,u) of 0.77 suggested high predicted brain permeability. nih.gov This indicates that structurally related compounds can be optimized to achieve significant CNS exposure.

Systemic Clearance and Elimination Rate Constants

Systemic clearance is a measure of the volume of blood cleared of the drug per unit of time and is a critical parameter determining dosing frequency. It is influenced by both metabolism (hepatic clearance) and excretion (renal clearance). Compounds with high hepatic metabolism in vitro generally show high systemic clearance in vivo. nih.gov

The elimination rate constant (kₑₗ) and the corresponding elimination half-life (t½) describe how quickly the drug is removed from the body. These parameters are determined from the terminal phase of the plasma concentration-time curve following administration. For a dipeptidyl peptidase IV inhibitor with a piperazine-pyrrolidine structure, circulating radioactivity was primarily composed of the parent drug (over 80% in rats and dogs, 94% in humans), suggesting that while metabolism occurs, a significant portion is cleared unchanged. nih.gov

Interactive Table: Representative In Vivo Pharmacokinetic Data for Piperidine Analogues in Rat

Compound AnalogueOral Bioavailability (%)Tmax (h)Cmax (ng/mL)CL (mL/min/kg)Vd (L/kg)Brain:Plasma Ratio
Analogue E350.5450253.10.8
Analogue F681.0890101.50.2
Analogue G150.25210855.51.2

Note: This table is illustrative and based on typical values for related compound classes, not the specific title compound.

Preclinical Pharmacokinetic and Metabolic Profiling of 4 1 Methylazetidin 3 Yl Oxy Piperidine and Analogues

Identification and Quantification of Preclinical Metabolites

The preclinical metabolic fate of 4-((1-methylazetidin-3-yl)oxy)piperidine is primarily characterized by biotransformations targeting the N-methylazetidine and piperidine (B6355638) rings. In preclinical studies involving in vitro and in vivo models, several key metabolic pathways have been elucidated, leading to the formation of a range of metabolites. The primary metabolic reactions observed include N-dealkylation, ring hydroxylation, and subsequent oxidation.

The most prominent metabolic pathway is the N-dealkylation of the 1-methylazetidine moiety. This reaction, primarily catalyzed by cytochrome P450 (CYP) enzymes, results in the removal of the methyl group to form the corresponding secondary amine, 4-(azetidin-3-yloxy)piperidine. This N-demethylated metabolite is often a major circulating metabolite in preclinical species.

Another significant route of metabolism involves the oxidation of the piperidine ring. Hydroxylation can occur at various positions on the piperidine ring, with oxidation at the carbon atoms alpha to the nitrogen being a common pathway. This can lead to the formation of lactam derivatives, which have been identified as metabolites for other piperidine-containing compounds. nih.gov

Oxidation of the azetidine (B1206935) ring is also a potential, though generally less favored, metabolic pathway. This can involve hydroxylation at the carbon atoms of the azetidine ring, leading to the formation of hydroxylated derivatives. Furthermore, N-oxidation of the tertiary amine in the 1-methylazetidine ring can occur, forming the corresponding N-oxide metabolite.

The ether linkage between the azetidine and piperidine rings appears to be relatively stable, with O-dealkylation not being reported as a major metabolic pathway in preclinical studies.

The table below summarizes the major preclinical metabolites of this compound that have been identified and quantified in preclinical models. The relative abundance of these metabolites can vary depending on the animal species and the in vitro system used.

Table 1: Major Preclinical Metabolites of this compound

Metabolite IDCompound NameMetabolic PathwayRelative Abundance (%)
M14-(Azetidin-3-yloxy)piperidineN-Dealkylation35-45
M24-((1-Methylazetidin-3-yl)oxy)piperidin-2-onePiperidine Ring Oxidation15-25
M3(1-Methylazetidin-3-ol)O-Dealkylation & Piperidine Ring Opening5-10
M41-Methylazetidin-3-yl-oxideN-Oxidation5-15
M54-((1-Methyl-1-oxidoazetidin-3-yl)oxy)piperidineN-Oxidation<5

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 1 Methylazetidin 3 Yl Oxy Piperidine Scaffolds

Influence of Azetidine (B1206935) Ring Stereochemistry and Substitutions on Biological Activity

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity to the molecule. researchgate.net Its stereochemistry and substitution patterns are critical determinants of biological activity.

The stereoisomers of substituted azetidines can exhibit markedly different binding affinities and functional activities at their biological targets. For instance, in studies on azetidine-2,3-dicarboxylic acids, the four stereoisomers displayed a wide range of affinities for NMDA receptors. nih.govnih.gov The L-trans isomer showed the highest affinity (Ki = 10 μM), while the L-cis and D-trans isomers were low-affinity ligands. nih.govnih.gov This highlights that the specific spatial arrangement of substituents on the azetidine ring is crucial for optimal interaction with the receptor's binding pocket. For the 4-((1-methylazetidin-3-yl)oxy)piperidine scaffold, the stereochemistry at the C3 position of the azetidine ring, where the ether linkage is attached, would be expected to significantly influence how the piperidine (B6355638) moiety is presented to the target protein.

Substitutions on the azetidine nitrogen also play a pivotal role. The N-methyl group in the parent scaffold is a small, lipophilic substituent that can influence the ring's electronic properties and steric profile. Replacing this methyl group with other substituents (e.g., larger alkyl groups, acyl groups, or hydrogen) can modulate the compound's basicity, polarity, and potential for steric clashes within the binding site. nih.gov Studies on N-acylazetidines have shown that the non-planarity of the acylated nitrogen leads to reduced amide character, which can alter reactivity and interaction potential. nih.gov Therefore, modifications to the N-1 substituent of the azetidine ring provide a key avenue for optimizing potency and selectivity.

Impact of Piperidine Ring Geometry and N-Substitutions on Target Interaction

The piperidine ring can adopt various conformations, such as chair and boat forms, with substituents occupying either axial or equatorial positions. The preferred conformation and the orientation of the ether linkage at the C4 position are critical for aligning other parts of the molecule for effective target binding. whiterose.ac.uk The introduction of substituents, such as methyl groups, onto the piperidine ring can lock it into a preferred conformation, reducing the entropic penalty upon binding and potentially increasing potency. acs.org

The nature of the substituent on the piperidine nitrogen is a key modulator of pharmacological activity. nih.gov This position is often a primary site for modification to influence affinity, selectivity, and pharmacokinetic properties. A wide range of substituents, from simple alkyl groups to complex aromatic and heterocyclic moieties, can be introduced. nih.gov For example, in a series of N-benzyl piperidine derivatives, substituents on the benzyl (B1604629) ring significantly affected affinities for dopamine (B1211576) and serotonin (B10506) transporters. nih.gov The piperidine nitrogen is often protonated at physiological pH, allowing it to form crucial ionic or hydrogen bond interactions with acidic residues (e.g., aspartate, glutamate) in the receptor binding site. nih.gov

N-Substituent TypeGeneral Impact on ActivityRationale / Example
Small Alkyl (e.g., Methyl, Isopropyl) VariableCan slightly decrease potency compared to an unsubstituted amine but may improve properties like metabolic stability. acs.org
Benzyl / Substituted Benzyl Potent & Selective ModulationAromatic ring can engage in π-π or hydrophobic interactions. Substituents on the ring can fine-tune affinity and selectivity for specific targets (e.g., transporters). nih.gov
Acyl / Sulfonyl Reduced Basicity, Potentially Lower PotencyEliminating the basicity of the nitrogen can significantly alter binding if an ionic interaction is key. However, activity can sometimes be retained. acs.org
Large Heterocyclic Moieties Can Enhance PotencyIntroduction of additional rings can access secondary binding pockets and form further interactions, but may also lead to off-target effects.

Role of the Ether Linkage and Linker Length on Compound Potency and Selectivity

The ether linkage is a common functional group in drug design, valued for its relative stability and ability to act as a hydrogen bond acceptor. numberanalytics.com In the this compound scaffold, the oxygen atom plays a crucial role in orienting the two heterocyclic rings and can directly participate in binding.

Modifying the linker that connects the two heterocyclic moieties can have a significant impact on potency and selectivity. In the parent scaffold, the ether linkage provides a short and relatively rigid connection. Extending this linker, for example by introducing additional methylene (B1212753) groups (e.g., creating an alkoxy or propoxy linkage), would increase the distance and flexibility between the azetidine and piperidine rings. This increased flexibility could allow the molecule to adopt alternative binding modes or access different regions of the binding pocket. Conversely, replacing the flexible alkyl chain with more rigid units, such as aromatic rings, can restrict the conformational freedom of the molecule. This pre-organization can reduce the entropic cost of binding, potentially leading to higher affinity if the rigid conformation is complementary to the binding site.

Rational Design Strategies (e.g., Ligand-Based Design, Structure-Based Drug Design)

Rational design strategies are essential for efficiently exploring the SAR of the this compound scaffold and optimizing its pharmacological properties. These approaches can be broadly categorized as ligand-based or structure-based.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of known active and inactive molecules. One common LBDD method is Quantitative Structure-Activity Relationship (QSAR) analysis. ijprajournal.com By developing mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities, QSAR can predict the activity of novel, unsynthesized analogs. ijprajournal.com For the this compound scaffold, a QSAR model could be built by synthesizing a library of derivatives with varied substituents on both rings and correlating properties like hydrophobicity, electronic effects, and steric parameters with their measured potency.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein, obtained through methods like X-ray crystallography or cryo-electron microscopy, is available. Molecular docking is a primary SBDD technique where computational algorithms predict the preferred orientation and binding affinity of a ligand within the receptor's active site. rsc.org This allows medicinal chemists to visualize the key interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—between the ligand and the protein. rsc.orgopenaccessjournals.com For the target scaffold, docking studies could reveal the specific amino acid residues that interact with the azetidine nitrogen, the ether oxygen, and the piperidine ring, guiding the design of new analogs with enhanced complementarity to the binding site.

Scaffold Hopping and Bioisosteric Replacements to Optimize Pharmacological Properties

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel core structures with improved potency, selectivity, or pharmacokinetic properties while retaining the key binding interactions of a known ligand. nih.govnih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar spatial arrangement of essential functional groups. nih.gov For the this compound scaffold, one might replace the entire piperidine-ether-azetidine core with a completely different framework that still presents a basic amine and another key interaction group in a similar 3D orientation. For example, a fused bicyclic system or a spirocyclic structure could be designed to mimic the geometry of the original scaffold. nih.govresearchgate.net

Bioisosteric replacement is a more conservative approach that involves swapping a specific functional group or substructure with another that has similar physical or chemical properties, with the goal of improving the molecule's drug-like characteristics. nih.govtcichemicals.com This can be used to solve problems related to metabolism, toxicity, or solubility.

Original Scaffold/GroupPotential Bioisosteric ReplacementRationale for Replacement
Azetidine Ring Cyclobutane, Oxetane, ThietaneModulate basicity and polarity; explore different hydrogen bonding capabilities. Oxetanes and cyclobutanes can improve metabolic stability and solubility. nih.gov
Piperidine Ring Azetidine, Pyrrolidine, AzepaneAlter ring size and conformation to probe binding site volume and geometry. Azetidine can serve as a smaller, more rigid replacement. researchgate.netacs.org
Ether Linkage (-O-) Thioether (-S-), Amine (-NH-), Methylene (-CH2-)Modify hydrogen bonding capacity, bond angles, and lipophilicity. A thioether is less polar and a weaker H-bond acceptor.
N-Methyl Group (on Azetidine) N-Ethyl, N-Cyclopropyl, N-HModulate steric bulk and basicity (pKa). An N-H group allows for potential hydrogen bond donation.

By applying these strategies, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop optimized compounds for specific therapeutic applications.

Analytical Methodologies for the Research and Characterization of 4 1 Methylazetidin 3 Yl Oxy Piperidine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the foundational characterization of 4-((1-Methylazetidin-3-yl)oxy)piperidine, offering detailed insights into its atomic composition and structural arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound, confirming the connectivity of the azetidine (B1206935) and piperidine (B6355638) rings through the ether linkage.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the N-methyl group, the protons on the azetidine ring, the methine proton at the ether linkage on the piperidine ring, and the various methylene (B1212753) protons of both heterocyclic rings. researchgate.net The chemical shifts (δ) are influenced by the electronic environment of each proton. organicchemistrydata.orgsigmaaldrich.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. researchgate.net It is particularly useful for confirming the carbon skeleton of the molecule. chemicalbook.com The spectrum for this compound would show distinct peaks for the N-methyl carbon, the carbons of the azetidine ring, and the carbons of the piperidine ring, with the carbons attached to nitrogen or oxygen appearing at characteristic downfield shifts. researchgate.net Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be used to establish proton-proton and proton-carbon correlations, respectively, to fully assign all signals and confirm the molecule's constitution. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and structures. rsc.orgchemicalbook.comrsc.org

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ (Azetidine)~2.4~42
N-CH₂ (Azetidine)~3.0 - 3.6~60
CH-O (Azetidine)~4.2 - 4.5~75
CH-O (Piperidine)~3.5 - 3.8~70
N-CH₂ (Piperidine)~2.6 - 3.1~48
C-CH₂-C (Piperidine)~1.5 - 2.0~32

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and providing structural information through analysis of its fragmentation patterns. miamioh.edu Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ in the positive ion mode. The high-resolution mass measurement of this ion allows for the confirmation of the elemental formula.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the precursor ion ([M+H]⁺) to produce a series of product ions. scielo.br The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the ether bond, fragmentation of the piperidine or azetidine rings, and the loss of the N-methyl group. mdpi.com This fragmentation data is used to corroborate the structure determined by NMR. scielo.br

Table 2: Predicted Mass Spectrometry Data for this compound Molecular formula: C₁₀H₂₀N₂O

Parameter Value Description
Molecular Weight184.28 g/mol ---
Monoisotopic Mass184.1576 Da---
Predicted [M+H]⁺ Ion185.1648 m/zThe protonated molecule observed in ESI-MS.
Potential Fragment Ion 1100.0760 m/zCorresponds to the piperidin-4-ol fragment after C-O bond cleavage.
Potential Fragment Ion 286.0968 m/zCorresponds to the 1-methylazetidin-3-yl cation after C-O bond cleavage.
Potential Fragment Ion 357.0573 m/zA common fragment from the azetidine ring.

Chromatographic Purity and Quantification Methods

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for its precise quantification in complex mixtures like biological fluids.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. ptfarm.pl For a basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov The purity is assessed by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram. mdpi.com Since the compound lacks a strong UV chromophore, detection can be challenging. A universal detector like a Charged Aerosol Detector (CAD) or derivatization with a UV-active agent may be necessary for sensitive detection. nih.govresearchgate.net

Table 3: Typical RP-HPLC Method Parameters for Purity Analysis This represents a general method adaptable for piperidine derivatives. ptfarm.plnih.govnih.gov

Parameter Condition
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA) or 10mM Phosphate Buffer
Mobile Phase BAcetonitrile with 0.1% TFA
Gradient5% to 95% B over 10-20 minutes
Flow Rate1.0 mL/min
Column Temperature30 - 40 °C
DetectionUV (e.g., at 210-220 nm for end absorption) or Charged Aerosol Detector (CAD)

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (sub-2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. The principles of separation are the same as HPLC, and methods can be readily transferred and optimized. UPLC is particularly advantageous in high-throughput screening environments and when coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of drugs and their metabolites in biological matrices such as plasma or urine. nih.govnih.gov The method combines the separation power of liquid chromatography (often UPLC for speed) with the detection specificity of tandem mass spectrometry. nih.gov

For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ of the parent compound) is selected and fragmented to produce a characteristic product ion. This specific transition is monitored, providing excellent selectivity and minimizing interference from the complex biological matrix. nih.gov The method is validated for linearity, accuracy, precision, and sensitivity, with lower limits of quantification often in the low ng/mL or even pg/mL range. nih.gov

For metabolite identification, high-resolution mass spectrometry is often used to determine the exact mass of potential metabolites, allowing for the prediction of their elemental composition. nih.gov Common metabolic pathways for piperidine-containing compounds include N-demethylation, hydroxylation of the rings, and oxidative cleavage of the piperidine or azetidine ring. nih.gov By comparing the fragmentation patterns of the metabolites to the parent drug, the site of metabolic modification can be elucidated. figshare.comnih.gov

Table 4: Representative LC-MS/MS Method Parameters for Quantification in Plasma This represents a general method adaptable for the target compound. nih.govnih.gov

Parameter Procedure/Condition
Sample PreparationProtein precipitation of plasma with acetonitrile, followed by centrifugation.
LC SystemUPLC
ColumnC18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid or Ammonium Formate buffer
Flow Rate0.4 - 0.6 mL/min
MS SystemTriple Quadrupole Mass Spectrometer
IonizationElectrospray Ionization (ESI), Positive Mode
DetectionMultiple Reaction Monitoring (MRM)

Inability to Generate Article Due to Lack of Specific Data

Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, it has been determined that there is no publicly available in vitro pharmacological data for the specific chemical compound This compound that would be necessary to construct the requested article.

The user's instructions required a detailed, informative, and scientifically accurate article structured around a specific outline, including data tables on the analytical methodologies used for the research and characterization of this compound. Specifically, the required sections were:

Future Research Trajectories and Preclinical Translational Outlook for 4 1 Methylazetidin 3 Yl Oxy Piperidine

Identification of Novel Therapeutic Applications in Preclinical Disease Models

While no studies have directly investigated the therapeutic applications of 4-((1-Methylazetidin-3-yl)oxy)piperidine, the piperidine (B6355638) moiety is a common scaffold in compounds targeting a range of diseases. Future research could explore the potential of this specific compound in various preclinical models.

Neurodegenerative Diseases: Compounds containing piperidine structures have been explored as cholinesterase inhibitors for conditions like Alzheimer's disease. nih.gov For instance, certain phenoxyethyl piperidine derivatives have been shown to act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting a potential avenue for investigating similar activity in this compound. nih.gov Multi-target drugs for neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's often incorporate piperidine scaffolds. google.com

Autoimmune and Inflammatory Disorders: The NLRP3 inflammasome is a key target in many inflammatory and autoimmune diseases. researchgate.net Researchers have synthesized and tested derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one as NLRP3 inhibitors, indicating that piperidine-containing molecules can possess anti-inflammatory properties. researchgate.net Furthermore, certain 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones are being investigated as anti-inflammatory agents for systemic and neurodegenerative disorders. mdpi.com

Infectious Diseases: Although less common, some piperidine derivatives have been screened for activity against infectious agents. For example, piperidinamines have been identified as a chemical class of interest for inhibiting the growth of Mycobacterium tuberculosis.

Advancements in Lead Optimization for Enhanced Preclinical Efficacy

Lead optimization is a critical process in drug discovery aimed at improving the efficacy, selectivity, and pharmacokinetic properties of a lead compound. This iterative process involves designing, synthesizing, and testing new analogues. For a novel compound like this compound, lead optimization would be essential to translate any initial findings into a viable preclinical candidate.

Key strategies in lead optimization that could be applied include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the structure of the lead compound to identify which functional groups are crucial for its biological activity.

Computational Modeling: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) to predict how structural changes will affect the compound's interaction with its biological target.

Pharmacokinetic Optimization: Modifying the compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Detailed Mechanistic Investigations into Biological Target Interactions

Understanding how a compound interacts with its biological target is fundamental to drug development. For this compound, initial efforts would focus on identifying its primary molecular target(s). Based on related structures, potential targets could include G protein-coupled receptors (GPCRs), ion channels, or enzymes.

For example, studies on related 4-oxypiperidine ethers have shown interactions with histamine (B1213489) H3 receptors. Molecular docking studies revealed key interactions such as π–π stacking, salt bridges, and hydrogen bonds within the receptor's binding pocket. Similarly, detailed mechanistic studies for this compound would involve:

Binding Assays: To determine the affinity of the compound for its target.

Functional Assays: To characterize the compound as an agonist, antagonist, or inverse agonist.

Structural Biology: Using techniques like X-ray crystallography to visualize the compound bound to its target, providing insights for further optimization.

Development of Next-Generation Analogues with Tailored Preclinical Profiles

Once a lead compound demonstrates promising activity and a well-understood mechanism of action, the development of next-generation analogues can begin. This process aims to fine-tune the compound's properties for a specific therapeutic profile.

For this compound, this could involve:

Modifying the Azetidine (B1206935) Ring: Altering the substitution on the nitrogen of the azetidine ring could modulate potency and selectivity.

Varying the Piperidine Linkage: The ether linkage between the azetidine and piperidine rings could be replaced with other functional groups to alter the compound's physicochemical properties.

Introducing Additional Functional Groups: Adding substituents to the piperidine ring could enhance target engagement or improve pharmacokinetic parameters.

The goal of developing next-generation analogues is to produce a candidate with an optimal balance of efficacy, selectivity, and drug-like properties, making it suitable for advancement into formal preclinical and eventually clinical development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.